

Spectroscopic Profile of 2-Acetyl-5-nitropyrrole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Acetyl-5-nitropyrrole

CAS No.: 32116-25-9

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Introduction

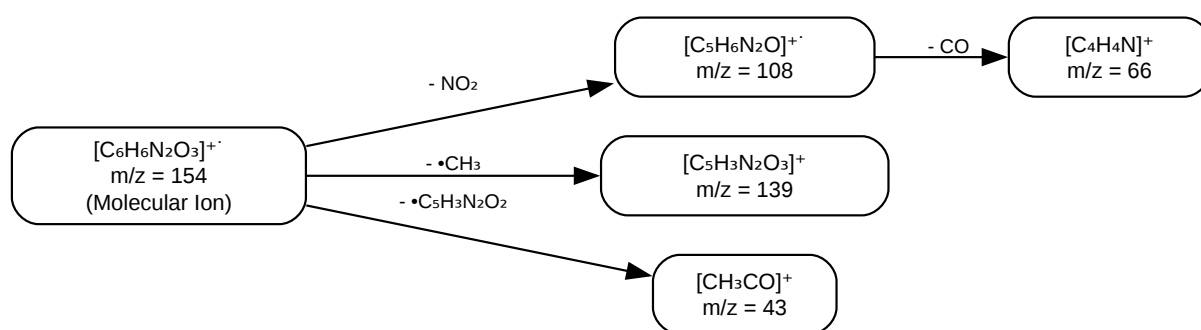
2-Acetyl-5-nitropyrrole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a pyrrole ring, an acetyl group, and a nitro group, suggests a range of potential biological activities. The pyrrole nucleus is a common scaffold in numerous pharmaceuticals, and the addition of electron-withdrawing acetyl and nitro groups can modulate its chemical reactivity and biological interactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Acetyl-5-nitropyrrole**, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in the public domain, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust, predicted spectroscopic profile. This

approach allows for a detailed interpretation of the expected spectral features, offering valuable insights for scientists working with this molecule.

Molecular Structure and Key Features

The structure of **2-Acetyl-5-nitropyrrole** dictates its spectroscopic signature. The pyrrole ring is an aromatic heterocycle with distinct electronic properties. The acetyl group (CH₃CO) and the nitro group (NO₂) are both electron-withdrawing, significantly influencing the electron density distribution within the pyrrole ring. This electronic effect is a key factor in predicting the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.



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Figure 2. Predicted major fragmentation pathway for **2-Acetyl-5-nitropyrrole**.

Table 4: Predicted Major Mass Spectrometry Fragments for **2-Acetyl-5-nitropyrrole**

m/z	Proposed Fragment	Loss from Molecular Ion
154	$[\text{C}_6\text{H}_6\text{N}_2\text{O}_3]^+$	-
139	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the acetyl group.
108	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro radical, a common fragmentation for nitroaromatic compounds.
66	$[\text{C}_4\text{H}_4\text{N}]^+$	Further fragmentation of the pyrrole ring.
43	$[\text{CH}_3\text{CO}]^+$	Acylium ion, a very common and stable fragment from methyl ketones.

Self-Validating System: The combination of a molecular ion peak at m/z 154 and the presence of key fragment ions at m/z 139, 108, and 43 would provide strong, self-validating evidence for the structure of **2-Acetyl-5-nitropyrrole**. The loss of a methyl group is characteristic of a methyl ketone, while the loss of a nitro group is a hallmark of nitro-containing compounds. The acylium ion at m/z 43 is a particularly stable and therefore often abundant fragment.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic profile of **2-Acetyl-5-nitropyrrole**. By leveraging fundamental principles of spectroscopy and data from structurally related molecules, we have been able to construct a comprehensive set of expected data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. This information serves as a valuable resource for researchers, aiding in the identification, characterization, and purity assessment of this important heterocyclic compound. The provided rationale behind the expected spectral features and the general experimental protocols offer a solid foundation for any scientist embarking on the synthesis or application of **2-Acetyl-5-nitropyrrole**. It is our hope that this guide will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

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